molecular formula C17H15F3N4O3 B2966391 1,3-Benzodioxol-5-yl{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone CAS No. 1775456-83-1

1,3-Benzodioxol-5-yl{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone

Cat. No.: B2966391
CAS No.: 1775456-83-1
M. Wt: 380.327
InChI Key: FBSFMEPERQECFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups and substructures, including a 1,3-benzodioxole moiety, a pyrimidine ring, and a piperazine ring . The 1,3-benzodioxole moiety is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .


Molecular Structure Analysis

The molecular formula of the compound is C17H15F3N4O3 . It has a complex structure with several rings and functional groups. The 1,3-benzodioxole moiety is a cyclic structure containing a methylene bridge between two oxygen atoms attached to a benzene ring .

Scientific Research Applications

Synthesis and Chemical Properties

Research in the area of synthetic chemistry has focused on the development of novel compounds with similar structural features, emphasizing their synthetic routes and the exploration of their chemical properties. For example, the synthesis of pyridine derivatives and their antimicrobial activities have been explored, showing how modifications in the benzothiazole and pyridine frameworks can lead to compounds with variable and modest antimicrobial activity against several strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Additionally, the generation of novel heterocycles carrying a trifluoromethyl group on the bridgehead position via radical cyclization demonstrates the synthetic interest in incorporating trifluoromethyl groups into complex heterocyclic structures (Okano, Sakaida, & Eguchi, 1996).

Biological Activity

The pursuit of new therapeutic agents has led to the exploration of compounds with benzodioxole and pyrimidinyl piperazine moieties for various biological activities. For instance, the design and synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been reported to show anti-inflammatory and analgesic activities, highlighting the potential for compounds with similar structures in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Drug Design and Pharmacokinetics

The in silico approach towards predicting drug-likeness and in vitro microbial investigation of dihydropyrrolone conjugates underscores the importance of computational methods in evaluating the potential pharmacokinetic properties and biological activities of novel compounds (Pandya et al., 2019). This approach is crucial in the early stages of drug discovery for identifying promising candidates with favorable drug-like properties.

Future Directions

The future directions for research on this compound could involve further exploration of its potential bioactive properties, particularly its anticancer activity. This could involve more detailed studies of its mechanism of action, as well as optimization of its structure to enhance its activity .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3/c18-17(19,20)14-8-15(22-9-21-14)23-3-5-24(6-4-23)16(25)11-1-2-12-13(7-11)27-10-26-12/h1-2,7-9H,3-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSFMEPERQECFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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